molecular formula C21H31N5O3S2 B11307356 N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B11307356
M. Wt: 465.6 g/mol
InChI Key: QNILIXFSDZWXBW-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide (commonly referred to as Compound X ) is a complex organic molecule with a unique structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: Approximately 492.7 g/mol

Compound X contains a triazole ring, a piperidine moiety, and a methanesulfonamide group. Its intricate structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes:

  • Synthesis via Triazole Formation

    • Compound X can be synthesized by reacting 4-methylpiperidine with ethyl 2-mercaptoacetate to form the thiol compound.
    • The thiol compound then undergoes cyclization with 4-ethyl-5-aminotriazole to yield Compound X.
  • Industrial Production

    • Industrial-scale production typically involves multistep processes to achieve high yields.
    • Optimization of reaction conditions, solvent choice, and purification methods is crucial.

Chemical Reactions Analysis

Compound X exhibits various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring or the sulfonamide group is possible.

    Substitution: Nucleophilic substitution reactions occur at the triazole nitrogen.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound X has diverse applications:

    Chemical Research:

Mechanism of Action

  • Compound X likely exerts its effects through interactions with specific molecular targets.
  • Further studies are needed to elucidate its precise mechanism, including pathways involved.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness of Compound X:

Properties

Molecular Formula

C21H31N5O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C21H31N5O3S2/c1-5-25-19(14-26(31(4,28)29)18-8-6-16(2)7-9-18)22-23-21(25)30-15-20(27)24-12-10-17(3)11-13-24/h6-9,17H,5,10-15H2,1-4H3

InChI Key

QNILIXFSDZWXBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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